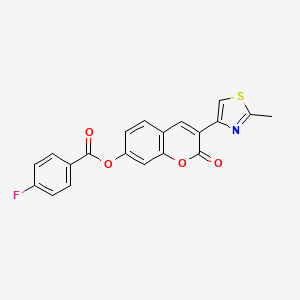
3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 4-fluorobenzoate” is a complex organic compound that features a combination of thiazole, chromenone, and fluorobenzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 4-fluorobenzoate” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: Starting from a suitable precursor such as 2-methylthioamide, the thiazole ring can be formed through cyclization reactions.
Synthesis of the chromenone core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters.
Coupling reactions: The thiazole and chromenone moieties can be coupled using appropriate reagents and catalysts.
Introduction of the fluorobenzoate group: The final step involves esterification with 4-fluorobenzoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or chromenone moieties.
Reduction: Reduction reactions could target the carbonyl groups in the chromenone structure.
Substitution: The fluorobenzoate group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Use as a fluorescent probe for studying biological processes.
Medicine
Therapeutic Agents: Investigation of its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 4-fluorobenzoate” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl benzoate
- 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 4-chlorobenzoate
Uniqueness
The presence of the fluorobenzoate group in “3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 4-fluorobenzoate” may impart unique properties such as increased lipophilicity, enhanced binding affinity to biological targets, and improved stability compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C20H12FNO4S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
[3-(2-methyl-1,3-thiazol-4-yl)-2-oxochromen-7-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C20H12FNO4S/c1-11-22-17(10-27-11)16-8-13-4-7-15(9-18(13)26-20(16)24)25-19(23)12-2-5-14(21)6-3-12/h2-10H,1H3 |
InChI Key |
LWIUSAGHOXJQDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=C(C=C4)F)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















